molecular formula C10H6N4S B1482754 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098143-73-6

1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482754
CAS No.: 2098143-73-6
M. Wt: 214.25 g/mol
InChI Key: FMLUDWOCSCZUSQ-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is a chemical reagent designed for research applications. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities, and is substituted with a thiophene ring and two nitrile groups, which are valuable functional groups in organic synthesis and drug discovery . The molecular structure incorporates a cyanomethyl group at the pyrazole nitrogen, a feature present in other compounds used as key intermediates for building complex heterocyclic systems . The presence of the thiophene-2-yl moiety is significant, as this heterocycle is commonly utilized in the synthesis of pharmacologically active molecules, including dihydropyrano[2,3-c]pyrazole derivatives which have been explored for their anti-inflammatory and antioxidant properties . The two nitrile groups enhance the molecule's utility as a versatile building block. One nitrile is located at the 4-position of the pyrazole ring, a common feature in many pyrazole-based intermediates, while the second is part of the N-substituent . These groups can participate in various chemical transformations, such as cyclization reactions, to access more complex nitrogen-containing heterocycles of research interest . This product is intended for research purposes by qualified laboratory personnel and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(cyanomethyl)-3-thiophen-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4S/c11-3-4-14-7-8(6-12)10(13-14)9-2-1-5-15-9/h1-2,5,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLUDWOCSCZUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has gained attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a thiophene moiety , which contributes to its unique chemical properties. Its molecular formula is C10H6N4SC_{10}H_6N_4S and it has notable structural characteristics that influence its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H6N4S
Molecular Weight218.24 g/mol
InChI KeyYFCONDZPPBSQSH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole precursors under basic conditions, often utilizing cyclization reactions to yield the desired structure. This process can be optimized using various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a series of pyrazole derivatives, including this compound, exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial properties.

CompoundMIC (μg/mL)Activity Type
This compound0.22 - 0.25Bactericidal
Other derivativesVaries (0.22 - 0.25)Bactericidal

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer effects. Research indicates that it can induce cytotoxicity in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of this compound with standard chemotherapy agents like doxorubicin showed significant synergistic effects, enhancing the overall efficacy of treatment.

Case Studies

  • Study on Breast Cancer Cells : A study investigated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity compared to doxorubicin alone, suggesting potential as adjunctive therapy in breast cancer treatment .
  • Synergistic Effects : The combination index method was used to analyze the synergistic effect of this compound with doxorubicin, confirming enhanced apoptosis and cell death in treated cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets and pathways within cells. It may bind to various enzymes or receptors, modulating their activity and leading to diverse biological responses.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with cell survival and apoptosis.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications, particularly as an active ingredient in pharmaceuticals. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

  • Anticancer Activity : Recent studies indicate that compounds similar to 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases .
  • Anti-inflammatory Properties : The compound's structural features may contribute to its anti-inflammatory effects, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that pyrazoles can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process .

Agricultural Applications

In agriculture, this compound can be explored as a potential agrochemical. Its ability to interact with biological systems suggests possible uses as a pesticide or herbicide.

  • Pesticidal Activity : Compounds containing thiophene and pyrazole moieties have been studied for their insecticidal properties. They can disrupt the normal functioning of pests by interfering with their nervous system or metabolic pathways .
  • Herbicidal Properties : The synthesis of similar compounds has demonstrated herbicidal activity against various weed species, indicating that this compound could be developed into an effective herbicide .

Materials Science

The unique chemical structure of this compound also opens avenues for applications in materials science.

  • Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance the thermal and mechanical properties of the materials. Research suggests that these compounds can act as crosslinking agents or additives to improve the performance of polymers used in coatings and adhesives .
  • Nanotechnology : The compound's ability to form complexes with metal ions can be utilized in nanotechnology for developing new nanomaterials with tailored properties for electronics and catalysis .

Case Study 1: Anticancer Activity

A study published in Molecules explored the synthesis and biological evaluation of novel pyrazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against human breast cancer cells, suggesting potential for further development as anticancer agents .

Case Study 2: Agricultural Applications

Research conducted by agricultural chemists demonstrated that pyrazole-based compounds showed effective pest control in field trials against common agricultural pests. The study highlighted the potential for developing eco-friendly pesticides based on these compounds, which could reduce reliance on traditional chemical pesticides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Thermal Stability
  • Compound 7b (bis-pyrazole-thienothiophene derivative, ): Exhibits a melting point >300°C, attributed to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking) from carbonyl and amino groups .
  • 1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (): Lower melting point (134.6–136.8°C), likely due to reduced rigidity from the isopropyl and triazole groups .
  • Target Compound: The thiophene and cyanomethyl groups may moderately enhance thermal stability compared to aliphatic substituents but less so than rigid fused-ring systems like thienothiophene.
Spectroscopic Characteristics
  • IR Spectroscopy :
    • The nitrile (C≡N) stretch in the target compound is expected near 2234 cm⁻¹ , consistent with similar nitrile-containing pyrazoles (e.g., 2234 cm⁻¹ in ) .
    • Thiophene C-H stretches typically appear at 3055–2983 cm⁻¹ (as in ), distinct from phenyl C-H vibrations .
  • NMR Spectroscopy: Thiophene protons resonate in the 7.3–7.9 ppm range (¹H NMR), while pyrazole protons in similar compounds (e.g., , compound 10) appear at 7.79 ppm . Cyanomethyl protons (CH2CN) are anticipated near 4.5–5.0 ppm, comparable to methylene groups in .

Crystallographic and Hydrogen-Bonding Patterns

  • Compound 7b (): Forms extensive hydrogen bonds (N–H⋯O) and π-stacking, contributing to high thermal stability .
  • Triazole-Pyrazole Hybrids (): C–H⋯N interactions stabilize the crystal lattice, with voids analyzed via Mercury software .
  • Target Compound: The cyanomethyl group may act as a weak hydrogen-bond acceptor, while thiophene participates in π-interactions, influencing packing motifs .

Tabulated Comparative Data

Compound Name / ID Melting Point (°C) Key Substituents Notable Activity/Property Reference
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile Not reported Cyanomethyl, thiophen-2-yl, CN Hypothesized bioactivity N/A
Compound 7b () >300 Bis-pyrazole, thienothiophene, CO High thermal stability
1-Isopropyl-3-(4-phenyl-triazol-1-yl)-pyrazole-4-CN () 134.6–136.8 Isopropyl, phenyl-triazole, CN CuAAC synthesis (90% yield)
Pyrazolo[3,4-d]pyrimidine () Not reported Cyanomethyl, pyrimidine Anticancer (IC50 = 0.81 µM)
5d () Not reported Benzothiazole-thio, CN Intermediate for bioactive agents

Preparation Methods

General Synthetic Approach

The synthesis typically involves the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with appropriate thiophene derivatives under controlled conditions. The process often includes:

  • Condensation reactions between the amino-pyrazole derivative and electrophilic thiophene-containing reagents.
  • Use of bases such as sodium ethoxide or potassium hydroxide to facilitate nucleophilic addition and cyclization.
  • Reflux or stirring in solvents like ethanol, dimethylformamide (DMF), or ethanol-dioxane mixtures.
  • Isolation of the product by filtration, washing, and recrystallization to achieve purity.

Specific Preparation Methodology

Synthesis via Condensation with Thiophene Derivatives

  • Starting materials: 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and 2-bromoacetonitrile or thiophene-2-carbaldehyde derivatives.
  • Reaction conditions: Heating under reflux in sodium ethoxide or potassium hydroxide solution for 5-6 hours.
  • Workup: The reaction mixture is cooled, and the solid product is filtered off, washed with ethanol, and recrystallized from ethanol-dioxane or ethanol/DMF mixtures.
  • Yield: Typically around 68-74%.
  • Characterization: The product exhibits characteristic IR absorption bands for cyano groups (~2218–2230 cm⁻¹) and shows expected ¹H NMR signals for the cyanomethyl and thiophene protons.

This method is exemplified in the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives and their thiophene analogs, where equimolar amounts of the amino-pyrazole and thiophene precursors are reacted under basic conditions to form the target compound.

Michael Addition and Cyclization Pathways

  • The amino group of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile undergoes Michael addition to activated alkenes or enamines derived from thiophene-containing precursors.
  • Subsequent elimination of small molecules (e.g., dimethylamine, water) leads to cyclized pyrazole-thiophene products.
  • This pathway is supported by mechanistic studies showing nucleophilic attack of the amino group on electrophilic centers of thiophene derivatives, followed by intramolecular cyclization.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, ethanol-dioxane, DMF Solvent choice affects solubility and yield
Base Sodium ethoxide, potassium hydroxide Facilitates nucleophilic addition
Temperature Reflux (approx. 78–100 °C) or room temperature stirring Reflux for 5-6 h or longer for completion
Reaction Time 5–8 hours Longer times improve yield and purity
Workup Filtration, washing with ethanol, recrystallization Purification ensures product crystallinity
Yield 68–74% Good yields for heterocyclic synthesis

Spectroscopic and Analytical Confirmation

  • Infrared (IR) Spectroscopy: Strong absorption bands for cyano groups at ~2218–2230 cm⁻¹ confirm the presence of nitrile functionalities.
  • ¹H Nuclear Magnetic Resonance (NMR): Signals corresponding to the cyanomethyl methylene protons appear as singlets around δ 3.7–3.8 ppm; aromatic protons of the thiophene ring resonate between δ 7.0–7.3 ppm.
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur contents align closely with calculated values for C10H6N4S, confirming molecular composition.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Reference
Condensation reaction 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile + thiophene derivative; NaOEt or KOH; reflux in ethanol or DMF Formation of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile; 68–74% yield
Michael addition and cyclization Amino-pyrazole + activated thiophene enamine; base; stirring at room temperature to reflux Cyclized pyrazole-thiophene compounds with cyano substituents
Purification Filtration, washing, recrystallization Pure crystalline product

Research Findings and Notes

  • The synthetic routes are reproducible and yield crystalline products suitable for further functionalization or biological testing.
  • The presence of cyano groups on both the pyrazole and cyanomethyl positions provides reactive sites for subsequent chemical modifications.
  • The thiophene moiety contributes to the compound’s electronic properties, making it a valuable scaffold in medicinal chemistry.
  • The methodologies reported avoid harsh conditions and utilize readily available reagents, making them practical for laboratory synthesis.
  • Spectral data confirm the integrity of the heterocyclic system and the successful incorporation of thiophene and cyanomethyl substituents.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Cyclocondensation of hydrazine derivatives with β-ketonitriles or β-ketoesters to form the pyrazole core. Thiophene-containing precursors (e.g., thiophene-2-carboxaldehyde) are introduced via nucleophilic substitution or cycloaddition .
  • Step 2: Cyanomethylation at the pyrazole N1-position using chloroacetonitrile or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Purification via column chromatography (silica gel, cyclohexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR, IR, and HRMS to confirm regiochemistry .

Advanced: How can reaction conditions be optimized to improve yields of the target compound?

Methodological Answer:
Key optimization strategies include:

  • Catalyst Screening: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization, as in triazole-pyrazole hybrids (66–90% yields with CuSO₄/sodium ascorbate) .
  • Solvent Systems: Binary solvent mixtures (THF:H₂O 1:1) enhance solubility and reaction rates .
  • Temperature Control: Heating at 50°C for 16 hours balances reaction completion and side-product suppression .
  • Dry-Load Purification: Celite-assisted flash chromatography minimizes decomposition during purification .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent positions (e.g., thiophen-2-yl protons at δ 7.34–7.89 ppm; cyanomethyl carbons at ~83 ppm) .
  • IR Spectroscopy: Confirm nitrile groups (C≡N stretch at ~2230 cm⁻¹) and aromatic C-H stretches (~3055 cm⁻¹) .
  • HRMS: Validate molecular formula (e.g., [M]+ calculated for C₁₀H₇N₄S: 231.0445) .

Advanced: How can X-ray crystallography resolve ambiguities in regiochemistry?

Methodological Answer:

  • SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement. High-resolution data (>1.0 Å) are critical for distinguishing thiophene orientation and cyanomethyl bonding .
  • Twinned Data Handling: For challenging crystals, SHELXL’s TWIN/BASF commands correct for twinning artifacts .
  • Example: Pyrazole-thiophene derivatives often show planar geometry with dihedral angles <10° between rings .

Basic: What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer:

  • Antimicrobial Screening: Disk diffusion assays against S. aureus and K. pneumoniae (cf. MIC values <50 µg/mL for thiophene-pyrazole analogs) .
  • Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., Hep-G2, MCF-7) at 10–100 µM doses .
  • Solubility Prep: Use DMSO stock solutions (≤1% v/v) to avoid solvent interference .

Advanced: How can molecular docking elucidate its mechanism of action?

Methodological Answer:

  • Software: BIOVIA Discovery Studio or AutoDock Vina for ligand-protein docking.
  • Target Selection: Prioritize enzymes with thiophene/pyrazole-binding pockets (e.g., bacterial dihydrofolate reductase or kinases) .
  • Validation: Compare binding affinities (∆G) with known inhibitors; correlate with MIC values .

Basic: How to address stability and storage challenges?

Methodological Answer:

  • Storage: Protect from moisture and light in sealed containers at –20°C.
  • Decomposition Signs: Discoloration (yellow→brown) or precipitate formation indicates degradation.
  • Safety: Follow P210/P201 precautions (avoid heat/sparks; use PPE) .

Advanced: What strategies mitigate regiochemical ambiguity during synthesis?

Methodological Answer:

  • Directing Groups: Use electron-withdrawing substituents (e.g., -CN) to guide thiophene attachment at C3 .
  • Vilsmeier-Haack Reaction: Formylate intermediates to lock substituent positions before cyanomethylation .
  • NMR Monitoring: Track reaction progress via diagnostic peaks (e.g., loss of aldehyde protons at δ 9.8–10.2 ppm) .

Basic: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Replace thiophene with furan or phenyl groups to assess π-π stacking effects.
  • Functionalization: Introduce -OH, -NH₂, or halogens at pyrazole C5 to probe electronic impacts .
  • Hybrids: Attach triazoles (via CuAAC) or tetrazoles to enhance bioavailability .

Advanced: Can computational methods predict synthetic feasibility?

Methodological Answer:

  • Retrosynthetic Tools: Use Synthia or Reaxys to identify viable precursors (e.g., 5-aminopyrazole-4-carbonitriles).
  • DFT Calculations: Optimize transition states (e.g., B3LYP/6-31G*) to evaluate cyanomethylation barriers .
  • Machine Learning: Train models on pyrazole reaction databases to predict optimal conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

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